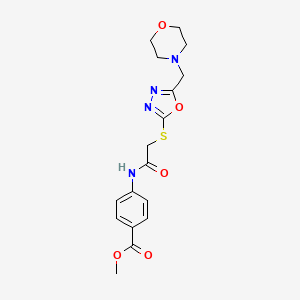

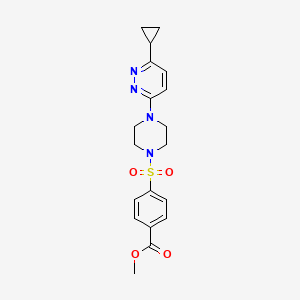

![molecular formula C8H7N3O2 B2524797 2-甲基-[1,2,4]三唑并[1,5-a]吡啶-6-羧酸 CAS No. 1538440-91-3](/img/structure/B2524797.png)

2-甲基-[1,2,4]三唑并[1,5-a]吡啶-6-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid" is a derivative of the 1,2,4-triazolo[1,5-a]pyridine class, which is known for its biological importance. These compounds have been synthesized through various methods and have been studied for their potential applications in medicinal chemistry due to their diverse pharmacological properties .

Synthesis Analysis

Several methods have been developed for the synthesis of 1,2,4-triazolo[1,5-a]pyridine derivatives. One approach involves phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides, which allows for the metal-free oxidative formation of the triazolopyridine skeleton with high yields and short reaction times . Another method employs microwave-assisted synthesis from 1-amino-2-imino-pyridines, which is a versatile and environmentally friendly approach that avoids the need for column chromatography and tedious work-up . Additionally, a three-component synthesis has been reported for the construction of triazolopyridine derivatives, which is a simple and convenient method .

Molecular Structure Analysis

The molecular structures of the synthesized 1,2,4-triazolo[1,5-a]pyridine derivatives have been confirmed using various spectroscopic techniques, including IR, NMR, and mass spectrometry. X-ray single-crystal analysis has also been employed to authenticate the structures of some representative samples .

Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyridine derivatives have been used as precursors in various chemical reactions. For instance, they have been involved in the synthesis of triorganotin(IV) complexes, which have shown antimicrobial activity against Gram-positive bacteria . Additionally, these derivatives have been used to synthesize novel compounds with potential antioxidant and antimicrobial activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyridine derivatives have been studied to some extent. For example, their electrochemical behavior has been investigated, revealing high ionization potentials and good affinity . The antimicrobial properties of these compounds have also been evaluated, with some derivatives exhibiting significant activity against various microorganisms .

Relevant Case Studies

Case studies have demonstrated the utility of 1,2,4-triazolo[1,5-a]pyridine derivatives in medicinal chemistry. For instance, a series of thiazolo-triazolopyridine derivatives were synthesized and screened for their antibacterial and antifungal activities, showing good efficacy against tested strains . Another study synthesized triorganotin(IV) derivatives and evaluated their antimicrobial activity, providing insights into the potential use of these compounds in combating bacterial infections . Additionally, the antioxidant and antimicrobial activities of novel triazolopyridine derivatives were assessed, with some compounds displaying high activity against specific pathogens .

科学研究应用

合成及衍生物开发

三唑并吡啶衍生物的主要应用之一是在合成化学领域,它们是开发各种化学库的关键中间体。例如,已经描述了5-氨基-1-芳基-[1,2,4]三唑并[1,5-a]吡啶-7-羧酸酰胺衍生物的迭代溶液相合成,展示了这些化合物在生成具有潜在生物活性的多种衍生物方面的多功能性 (Brodbeck, Puellmann, Schmitt, & Nettekoven, 2003)。这种方法突出了该化合物在促进通过合成化学快速优化先导物中的作用。

抗菌活性

已评估与2-甲基-[1,2,4]三唑并[1,5-a]吡啶-6-羧酸相关的化合物对它们的抗菌特性。例如,合成了2,6-双(6-取代-1,2,4-三唑并[3,4-b][1,3,4]噻二唑-3-基)吡啶的衍生物,并针对多种细菌菌株进行了测试,揭示了显著的抗菌活性 (Xiao, Li, Guo, Hu, Chai, & He, 2014)。这证明了三唑并吡啶衍生物在促进新型抗菌剂开发方面的潜力。

抗菌和抗氧化活性

探索新的抗菌和抗氧化剂是这些化合物另一个重要的研究应用领域。例如,合成了一系列衍生物,包括2-(1,5,6-三甲基-1H-苯并[d]咪唑-2-羰基)-2,3-二氢-1H-吡唑-4-腈和相关化合物,并评估了它们的抗氧化和抗菌活性。这些研究表明,一些衍生物对多种微生物菌株表现出高活性,并具有显着的抗氧化特性 (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012)。这些发现强调了三唑并吡啶衍生物的潜在治疗应用。

安全和危害

The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

2-methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-9-7-3-2-6(8(12)13)4-11(7)10-5/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPWVWLBSQNYIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=CC2=N1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2524716.png)

![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)

![2-[2-[(Z)-2-cyano-3-[cyclohexyl(methyl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2524724.png)

![2-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2524727.png)

![3-[3-(Methylsulfanyl)anilino]-2-(3-thienyl)acrylonitrile](/img/structure/B2524728.png)

![9-(4-chlorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2524735.png)